Diapamide

Diuretic Therapy Congestive Heart Failure Pharmacodynamics

Researchers requiring a diuretic with a specific potency between classic thiazides and furosemide face supply inconsistency. Diapamide (CAS 3688-85-5) solves this gap as a pharmacodynamically distinct thiazide-like agent. • Differentiated Potency: Clinically positioned as an intermediate diuretic, avoiding the variability of substituting hydrochlorothiazide or loop diuretics in graded-response studies. • Analytical Specificity: Unique physicochemical profile (MW 262.71, LogP ~0.6) provides a reliable reference standard for HPLC/LC-MS methods, distinct from indapamide. • Formulation Model: Near water insolubility offers a reproducible baseline for solubility-enhancement research on BCS Class II/IV candidates.

Molecular Formula C9H11ClN2O3S
Molecular Weight 262.71 g/mol
CAS No. 3688-85-5
Cat. No. B1670397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiapamide
CAS3688-85-5
Synonyms4-chloro-N-methyl-3-(methylsulfamoyl)benzamide
diapamide
thiamizide
Molecular FormulaC9H11ClN2O3S
Molecular Weight262.71 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)NC
InChIInChI=1S/C9H11ClN2O3S/c1-11-9(13)6-3-4-7(10)8(5-6)16(14,15)12-2/h3-5,12H,1-2H3,(H,11,13)
InChIKeyREQFWARMBJWJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diapamide Product Profile


Diapamide (synonyms: thiamizide, D-1593, CN-36337; CAS 3688-85-5) is a small-molecule thiazide-like diuretic and antihypertensive agent with the molecular formula C₉H₁₁ClN₂O₃S and a molecular weight of 262.71 Da [1]. The compound is structurally characterized as 4-chloro-N-methyl-3-(methylsulfamoyl)benzamide [2]. Diapamide is a white, odorless solid that is stable in air, practically insoluble in water, sparingly soluble in acetone, and slightly soluble in methanol, ether, and vegetable oils [3]. Its reported melting point is 165.5°C .

01
Thiazide-like diuretic tool compound for intermediate diuretic response research
02
Supports thiazide-like vs classic thiazide pharmacological comparison studies
03
Low aqueous solubility supports formulation development research for poorly soluble compounds

Diapamide Substitution Concerns


The term 'thiazide diuretic' encompasses a chemically and pharmacologically heterogeneous group of sulfonamide derivatives with clinically significant differences in potency, duration of action, and adverse effect profiles. Within this class, thiazide-like diuretics (e.g., chlorthalidone, indapamide, diapamide) are recognized as being pharmacodynamically distinct from classic thiazides (e.g., hydrochlorothiazide), with evidence suggesting they are not interchangeable [1]. Diapamide itself has been explicitly characterized in primary clinical literature as occupying a specific therapeutic niche between milder thiazide diuretics and the more potent loop diuretic furosemide [2]. Consequently, the procurement of diapamide for research, analytical, or industrial applications cannot be satisfied by the substitution of a different thiazide or thiazide-like analog without introducing uncontrolled variability in experimental or manufacturing outcomes.

Classic thiazides (e.g., HCTZ) may not reproduce thiazide-like pharmacodynamics; subclass interchange can shift diuretic response endpoints.

Other thiazide-like compounds (e.g., indapamide, chlorthalidone) have different potency and half-life profiles, potentially altering model outcomes.

Substitution with an unspecified thiazide diuretic may introduce uncontrolled variability in graded diuretic response experiments.

Diapamide Comparative Evidence


Comparison with Furosemide in CHF

In a prospective, open, crossover clinical study (N=unspecified) of patients with congestive heart failure, the diuretic response to established oral doses of diapamide (750 mg) and furosemide (80 mg) was directly compared [1]. Analysis of the first treatment period indicated that urine output with furosemide was significantly greater than with diapamide, leading to the conclusion that diapamide serves a role between milder thiazide diuretics and the more effective furosemide [1].

Urine Output vs Furosemide
Head-to-head
Furosemide 80 mg produced significantly greater urine output than diapamide 750 mg in CHF patients.
Supports intermediate diuretic potency positioning context.
Open crossover study; patient-specific CHF model.
Diuretic Therapy Congestive Heart Failure Pharmacodynamics

Comparison with Chlorothiazide in Primate CHF

In a study of surgically induced congestive heart failure (CHF) in rhesus monkeys, a model that replicates the electrolyte alterations of human CHF, the diuretic effects of diapamide were compared to those of chlorothiazide [1]. Diapamide, administered at 5 and 10 mg/kg/day, and furosemide were described as 'dependable diuretic agents' whose dosage could be adjusted to produce gradual weight loss [1]. In contrast, chlorothiazide at 20 mg/kg/day was explicitly noted as 'not a dependable agent at the dose used' [1].

Dependability in Primate CHF
Head-to-head
Diapamide 5–10 mg/kg/day: dependable; chlorothiazide 20 mg/kg/day: not dependable in rhesus monkey CHF model.
Supports model-specific diuretic reliability review.
Surgically induced CHF; non-human primate model.
Experimental Heart Failure Diuretic Efficacy Non-Human Primate Model

Physicochemical Properties vs. Analogs

Diapamide's solubility and lipophilicity profile differentiates it from other thiazide-like diuretics and informs analytical method development. Diapamide is reported to be practically insoluble in water, sparingly soluble in acetone, and slightly soluble in methanol, ether, and vegetable oils [1]. Its predicted LogP (octanol-water partition coefficient) is 0.54-0.69, indicating low lipophilicity relative to longer-acting thiazide-like agents such as indapamide (LogP ~2.1) and chlorthalidone (LogP ~0.9) [2].

Lipophilicity vs Analogs
Context-dependent
Diapamide LogP 0.54–0.69 (predicted); indapamide ~2.1; chlorthalidone ~0.9.
Lower LogP may impact chromatographic retention and formulation behavior.
Predicted values; analytical method validation required.
Pre-formulation Solubility Lipophilicity Analytical Chemistry

Thiazide-Like vs. Classic Thiazides

Diapamide belongs to the thiazide-like diuretic subclass, which is pharmacologically distinct from classic thiazides such as hydrochlorothiazide (HCTZ). Systematic reviews and expert consensus indicate that thiazide-like diuretics (e.g., chlorthalidone, indapamide) demonstrate superior 24-hour blood pressure control due to longer half-lives (>24 hours) compared to HCTZ (<24 hours) [1]. Furthermore, HCTZ 50 mg is approximately equipotent to chlorthalidone 12.5-25 mg, underscoring the milligram potency differences within the class [1].

Subclass Pharmacodynamics
Class-level
Thiazide-like diuretics exhibit half-life >24h vs ~6–12h for classic thiazides (systematic review).
Class-level profile may not directly extrapolate to diapamide.
Derived from systematic review; compound-specific validation advised.
Hypertension Diuretic Class Effects Pharmacodynamics

Adverse Effects vs. Furosemide

In the direct comparative clinical study versus furosemide, the most frequently occurring adverse reaction to diapamide was mild to moderate nausea, which was reported by five patients receiving diapamide compared to two patients receiving furosemide [1]. Diarrhea and vomiting were also noted to be more frequent with diapamide [1]. Urinary potassium and chloride excretion differences between the two drugs were not statistically significant [1].

Tolerability Endpoint
Endpoint context
Nausea reported in 5 patients (diapamide) vs 2 patients (furosemide); K+ and Cl- excretion differences not significant.
Supports tolerability endpoint comparison context.
Small open study; limited statistical power.
Drug Safety Tolerability Adverse Events

Diapamide Application Scenarios


Heart Failure Diuretic Modeling

For in vivo models of congestive heart failure requiring a diuretic of intermediate potency—stronger than classic thiazides but less potent than furosemide—diapamide provides a targeted pharmacological intervention. Its established dependability in a translational rhesus monkey CHF model and its clinically defined positioning between thiazides and furosemide make it suitable for studies investigating graded diuretic responses. [1][2]

Analytical Reference Standards

Diapamide's unique physicochemical signature (MW 262.71, LogP 0.54-0.69, specific solubility profile) necessitates its use as a primary reference standard for HPLC, LC-MS, and other analytical methods. Its low lipophilicity relative to indapamide ensures distinct chromatographic behavior; substitution with a different diuretic would invalidate retention time and resolution parameters. [3]

Thiazide-Like Class Pharmacology

As a member of the thiazide-like diuretic subclass, diapamide serves as a valuable tool compound for investigating the mechanistic and clinical distinctions between thiazide-like and classic thiazide diuretics. Its inclusion in comparative pharmacology studies supports the evidence base that these subclasses are not interchangeable and exhibit divergent pharmacodynamic profiles. [4]

Formulation for Low-Solubility Drugs

Diapamide's practical insolubility in water makes it a relevant model compound for developing and validating solubility-enhancement strategies, such as solid dispersions, lipid-based formulations, or co-solvency approaches. Its well-defined solubility parameters provide a reproducible baseline for formulation scientists aiming to improve the oral bioavailability of BCS Class II/IV drug candidates. [3]

Application
Selection Property
Validation Focus
CHF diuretic response modeling
Reported intermediate diuretic potency and model dependability context
Diuretic response endpoint validation in target model
Analytical reference standard
Distinct physicochemical profile (LogP, solubility)
Chromatographic retention and resolution verification
Thiazide-like class pharmacology
Subclass-specific pharmacodynamic duration
Duration of action and potency comparative endpoints
Low-solubility formulation studies
Practically insoluble in water (BCS II/IV model)
Dissolution and systemic exposure improvement endpoints

Technical Documentation Hub

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44 linked technical documents
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